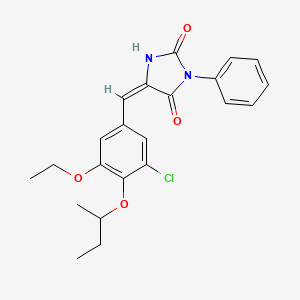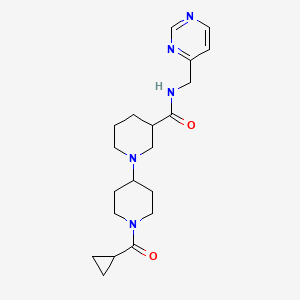![molecular formula C17H27N3O4S B5414093 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5414093.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 belongs to the class of amide compounds and has been extensively studied for its biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide is not fully understood. However, it is believed that this compound acts as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as pain, inflammation, and appetite. This compound has been shown to bind to the cannabinoid receptor CB2, which is primarily expressed in immune cells, and modulate its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and analgesic properties. In vivo studies have shown that this compound has a potential therapeutic effect on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have a potential therapeutic effect on inflammatory bowel disease.
实验室实验的优点和局限性
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it challenging to work with in aqueous environments. This compound also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is the development of more potent and selective CB2 receptor agonists based on the structure of this compound. Another potential direction is the study of this compound in combination with other drugs to enhance its therapeutic effect. Additionally, the potential use of this compound in the treatment of other diseases such as cancer and autoimmune disorders warrants further investigation.
合成方法
The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with methylsulfonyl chloride to produce 4-chloro-2-nitrophenyl methyl sulfone. This intermediate is then reacted with N-(1-methyl-4-piperidinyl)propanamide in the presence of a base to produce this compound.
科学研究应用
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have a potential therapeutic effect on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent. In medicinal chemistry, this compound has been studied for its potential use in drug development.
属性
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-13(17(21)18-14-9-11-19(2)12-10-14)24-16-7-5-15(6-8-16)20(3)25(4,22)23/h5-8,13-14H,9-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVFFWXLCMQQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5414011.png)
![4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5414025.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-methoxybenzoate](/img/structure/B5414026.png)
![3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B5414030.png)
![3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B5414037.png)

![2-({4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5414059.png)
![1-{[(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5414064.png)
![4-[4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5414071.png)

![7-(1,3-benzodioxol-5-yl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5414087.png)
![3-{[(1-cyclobutylethyl)amino]methyl}-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5414099.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5414101.png)
![2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-cyclopentyl-2-oxoacetamide](/img/structure/B5414117.png)